molecular formula C7H10Cl2 B14594595 3,5-Dichloro-2,4-dimethylpenta-1,3-diene CAS No. 61170-08-9

3,5-Dichloro-2,4-dimethylpenta-1,3-diene

Cat. No.: B14594595
CAS No.: 61170-08-9
M. Wt: 165.06 g/mol
InChI Key: VZDNRJLVYAZTNK-UHFFFAOYSA-N
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Description

3,5-Dichloro-2,4-dimethylpenta-1,3-diene is an organic compound with the molecular formula C7H10Cl2. It is a derivative of pentadiene, characterized by the presence of two chlorine atoms and two methyl groups attached to the carbon chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2,4-dimethylpenta-1,3-diene typically involves the chlorination of 2,4-dimethyl-1,3-pentadiene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production to achieve high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2,4-dimethylpenta-1,3-diene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Addition Reactions: The double bonds in the diene structure can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace chlorine atoms with hydroxyl or alkoxy groups.

    Electrophilic Addition: Reagents like hydrogen halides (e.g., HCl, HBr) can add across the double bonds.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 3,5-dihydroxy-2,4-dimethylpenta-1,3-diene can be formed.

    Addition Products: Addition of hydrogen halides can yield compounds like

Properties

CAS No.

61170-08-9

Molecular Formula

C7H10Cl2

Molecular Weight

165.06 g/mol

IUPAC Name

3,5-dichloro-2,4-dimethylpenta-1,3-diene

InChI

InChI=1S/C7H10Cl2/c1-5(2)7(9)6(3)4-8/h1,4H2,2-3H3

InChI Key

VZDNRJLVYAZTNK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=C(C)CCl)Cl

Origin of Product

United States

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